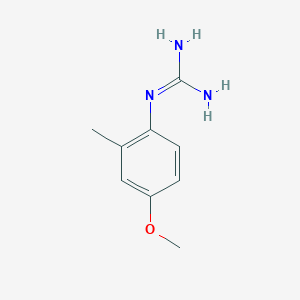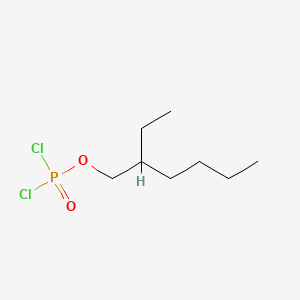
2-Ethylhexyl phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl phosphorodichloridate is an organophosphorus compound with the chemical formula C8H17Cl2O2P. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various organophosphorus compounds. This compound is known for its reactivity due to the presence of two chlorine atoms attached to the phosphorus atom, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl phosphorodichloridate typically involves the reaction of phosphorus oxychloride (POCl3) with 2-ethylhexanol (C8H18O). The reaction is carried out in the presence of a catalyst, such as pyridine, under controlled temperature conditions. The general reaction can be represented as follows:
POCl3+C8H18O→C8H17Cl2O2P+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and 2-ethylhexanol are continuously fed into the reaction vessel. The reaction mixture is maintained at a temperature range of 15-25°C for 1-3 hours, followed by heating to 40-70°C for an additional 1-4 hours to ensure complete conversion. The by-product, hydrogen chloride gas, is removed, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as alcohols, amines, or thiols, leading to the formation of phosphoric esters, amides, or thiophosphates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-ethylhexyl phosphoric acid and hydrochloric acid.
Oxidation and Reduction: Although less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles react with this compound under mild conditions, typically at room temperature or slightly elevated temperatures.
Water: Hydrolysis occurs readily at ambient conditions, especially in the presence of moisture.
Major Products Formed:
Phosphoric Esters: Formed by the reaction with alcohols.
Phosphoric Amides: Formed by the reaction with amines.
2-Ethylhexyl Phosphoric Acid: Formed by hydrolysis.
Scientific Research Applications
2-Ethylhexyl phosphorodichloridate is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of organophosphorus compounds, which are used in the production of flame retardants, plasticizers, and pesticides.
Biological Studies: It is used in the preparation of phosphoric esters and amides, which are studied for their biological activity and potential therapeutic applications.
Industrial Applications: It is employed in the manufacture of surfactants, lubricants, and additives for various industrial processes
Mechanism of Action
The mechanism of action of 2-ethylhexyl phosphorodichloridate involves its reactivity with nucleophiles due to the presence of electrophilic phosphorus and chlorine atoms. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new organophosphorus compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Di(2-ethylhexyl)phosphoric acid (DEHPA): A related compound used in solvent extraction and as a plasticizer.
Bis(2-ethylhexyl)phosphate: Another similar compound used in industrial applications.
Uniqueness: 2-Ethylhexyl phosphorodichloridate is unique due to its high reactivity and versatility in forming various organophosphorus compounds. Its ability to undergo substitution reactions with a wide range of nucleophiles makes it a valuable reagent in both laboratory and industrial settings .
Properties
CAS No. |
45088-64-0 |
|---|---|
Molecular Formula |
C8H17Cl2O2P |
Molecular Weight |
247.10 g/mol |
IUPAC Name |
3-(dichlorophosphoryloxymethyl)heptane |
InChI |
InChI=1S/C8H17Cl2O2P/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3 |
InChI Key |
DHFXUHMIKARKJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d]oxazole-7-sulfonyl Chloride](/img/structure/B15336841.png)
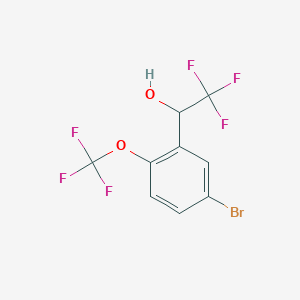
![3-[3,5-Bis(benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15336859.png)
![1-[(Chloromethoxy)methyl]-2-fluorobenzene](/img/structure/B15336869.png)
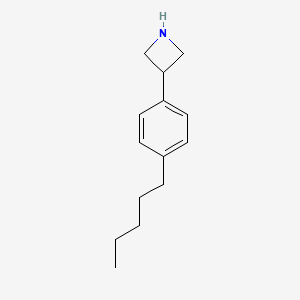
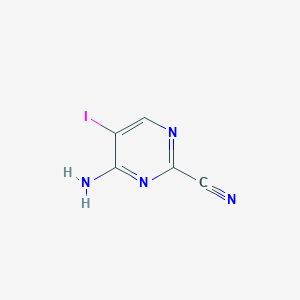
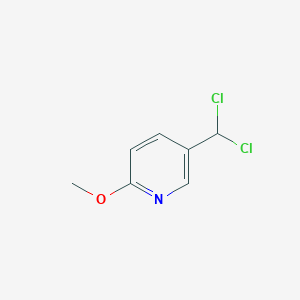
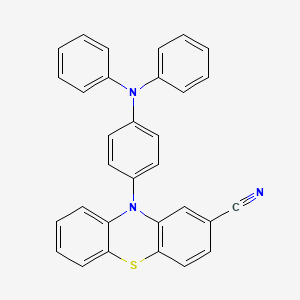
![3-Acetyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B15336891.png)

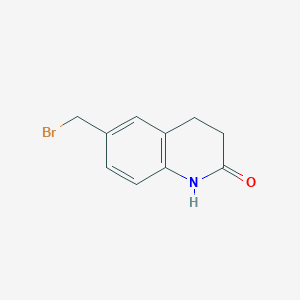
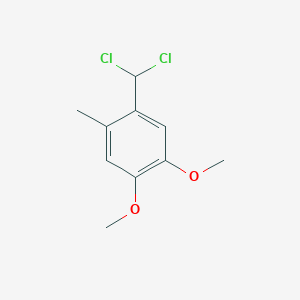
![Ethyl 3-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B15336916.png)
